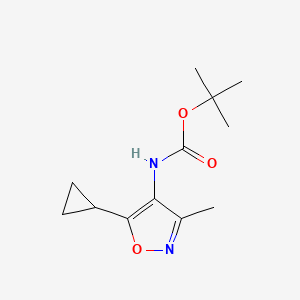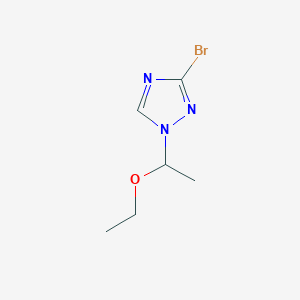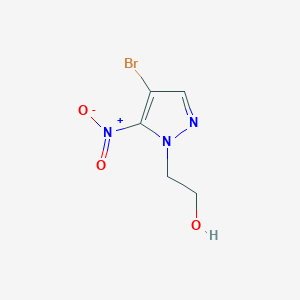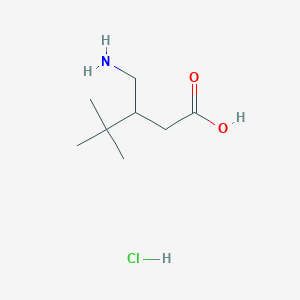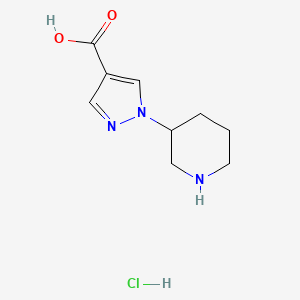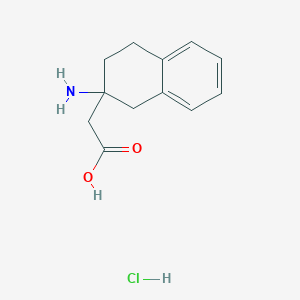
2-(2-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid hydrochloride
概要
説明
2-(2-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C12H15NO2·HCl It is a derivative of naphthalene, featuring an amino group and an acetic acid moiety
科学的研究の応用
2-(2-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its therapeutic potential, particularly in the treatment of neurological disorders due to its structural similarity to neurotransmitters.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Safety and Hazards
作用機序
生化学分析
Biochemical Properties
2-(2-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the reuptake of serotonin and norepinephrine, which suggests its potential role in modulating neurotransmitter levels . This interaction is crucial as it can influence mood and behavior, making it a compound of interest in neuropharmacology.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its ability to inhibit serotonin and norepinephrine reuptake can alter cell signaling pathways related to these neurotransmitters . Additionally, it may impact gene expression by modulating the activity of transcription factors involved in neurotransmitter synthesis and regulation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of serotonin and norepinephrine reuptake, which involves binding to the transporters responsible for the reuptake of these neurotransmitters . This inhibition leads to increased levels of serotonin and norepinephrine in the synaptic cleft, enhancing their signaling effects. Additionally, it may influence enzyme activity, either inhibiting or activating enzymes involved in neurotransmitter metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under normal storage conditions but may degrade over extended periods or under specific conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential changes in neurotransmitter levels and cellular responses over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may enhance neurotransmitter signaling without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including potential neurotoxicity or alterations in normal cellular function . Threshold effects have been noted, where a certain dosage is required to achieve the desired biochemical or pharmacological effect.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in neurotransmitter metabolism. For instance, it may affect the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters like serotonin and norepinephrine . This interaction can influence metabolic flux and the levels of metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . This localization is essential for its interaction with specific biomolecules and for exerting its biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 1,2,3,4-tetrahydronaphthalene, which undergoes a series of reactions to introduce the amino and acetic acid groups.
Acetic Acid Introduction: The acetic acid moiety is introduced via a carboxylation reaction, where the intermediate product is treated with a carboxylating agent such as carbon dioxide or a carboxylic acid derivative.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid, resulting in the desired hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include:
Batch Processing: Where reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: This method allows for the continuous production of the compound, improving efficiency and scalability.
化学反応の分析
Types of Reactions
2-(2-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Including halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
類似化合物との比較
Similar Compounds
2-Amino-1,2,3,4-tetrahydronaphthalene: Lacks the acetic acid group, which may reduce its versatility in chemical reactions.
2-(2-Amino-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid: Similar structure but with a different position of the amino group, potentially altering its biological activity.
Naphthalene-2-acetic acid: Lacks the amino group, which may affect its interaction with biological targets.
Uniqueness
2-(2-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid hydrochloride is unique due to the presence of both the amino and acetic acid groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
2-(2-amino-3,4-dihydro-1H-naphthalen-2-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c13-12(8-11(14)15)6-5-9-3-1-2-4-10(9)7-12;/h1-4H,5-8,13H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKGRCAAKULUDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1607266-94-3 | |
| Record name | 2-(2-amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





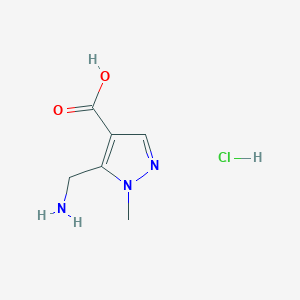
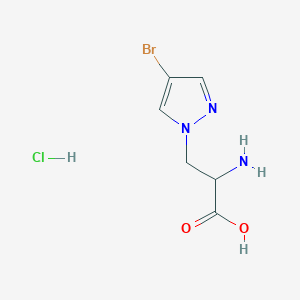

![3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1378710.png)

